

# Application Notes and Protocols for Sourcing and a preclinical Investigation of Ropitoin

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## Compound of Interest

Compound Name: Ropitoin

Cat. No.: B1679530

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These application notes provide a comprehensive guide to the sourcing, characterization, and preclinical evaluation of **Ropitoin** for research purposes. **Ropitoin**, also known as TR 2985, is a novel antiarrhythmic agent with a primary mechanism of action as a sodium channel blocker. These protocols are intended to guide researchers in setting up experiments to investigate its electrophysiological properties and potential therapeutic applications.

## Sourcing and Chemical Properties of Ropitoin

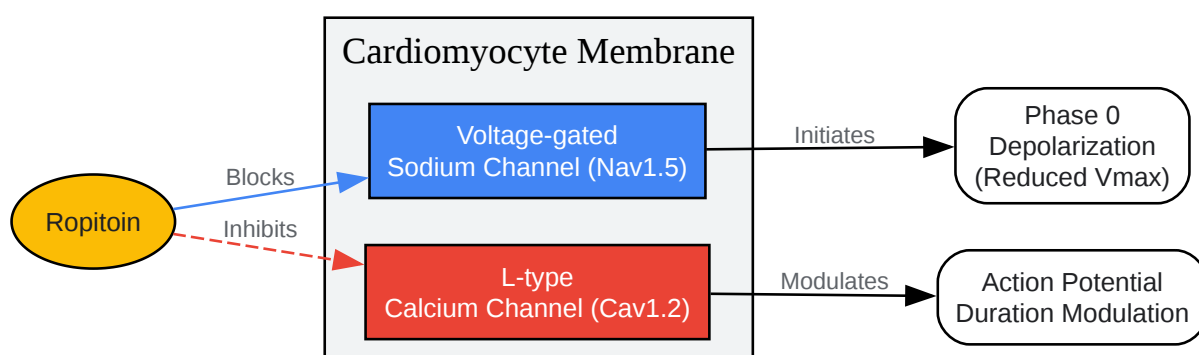
**Ropitoin** is a chemical compound with the molecular formula  $C_{30}H_{33}N_3O_3$  and a molecular weight of 483.6 g/mol <sup>[1]</sup> Its IUPAC name is 5-(4-methoxyphenyl)-5-phenyl-3-[3-(4-phenylpiperidin-1-yl)propyl]imidazolidine-2,4-dione. For research purposes, **Ropitoin** can be sourced from various chemical suppliers. Below is a summary of its key chemical identifiers and known suppliers.

Property	Value
Molecular Formula	C30H33N3O3
Molecular Weight	483.6 g/mol
CAS Number	56079-81-3
Synonyms	TR 2985
Known Suppliers	MedChemExpress, Chemdiv[2]

## Mechanism of Action and Signaling Pathway

**Ropitoin**'s primary mechanism of action is the blockade of fast sodium channels in cardiomyocytes. This action reduces the maximum upstroke velocity ( $V_{max}$ ) of the cardiac action potential, a hallmark of Class I antiarrhythmic drugs. This effect is frequency-dependent, meaning the blocking effect is more pronounced at higher heart rates. Evidence also suggests that **Ropitoin** may affect other ion channels, including L-type calcium channels, which contributes to its overall electrophysiological profile.

The signaling pathway diagram below illustrates the proposed mechanism of action of **Ropitoin** on a cardiomyocyte.



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Proposed mechanism of action of **Ropitoin** on cardiac ion channels.

## Quantitative Data on Ropitoin's Activity

While specific quantitative data such as IC<sub>50</sub> values and detailed dose-response curves for **Ropitoin** are not readily available in the public domain, the following table provides a template for researchers to populate with their own experimental data. For context, typical IC<sub>50</sub> values for Class I antiarrhythmic drugs on the cardiac sodium channel (Nav1.5) can range from the low micromolar to the high micromolar range.

Target Ion Channel	Experimental Assay	Parameter	Ropitoin (Experimental Value)	Reference Compound (e.g., Lidocaine)
Nav1.5 (Peak Current)	Whole-cell patch clamp	IC <sub>50</sub> (μM)	To be determined	~200 μM
Nav1.5 (Late Current)	Whole-cell patch clamp	IC <sub>50</sub> (μM)	To be determined	~10 μM
CaV1.2	Whole-cell patch clamp	IC <sub>50</sub> (μM)	To be determined	>100 μM
hERG (KCNH2)	Whole-cell patch clamp	IC <sub>50</sub> (μM)	To be determined	>30 μM (for safety profiling)

## Experimental Protocols

The following protocols provide a framework for the in vitro and ex vivo characterization of **Ropitoin**.

### In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is designed to assess the effect of **Ropitoin** on cardiac sodium and calcium channels expressed in a heterologous system (e.g., HEK293 cells) or in isolated cardiomyocytes.

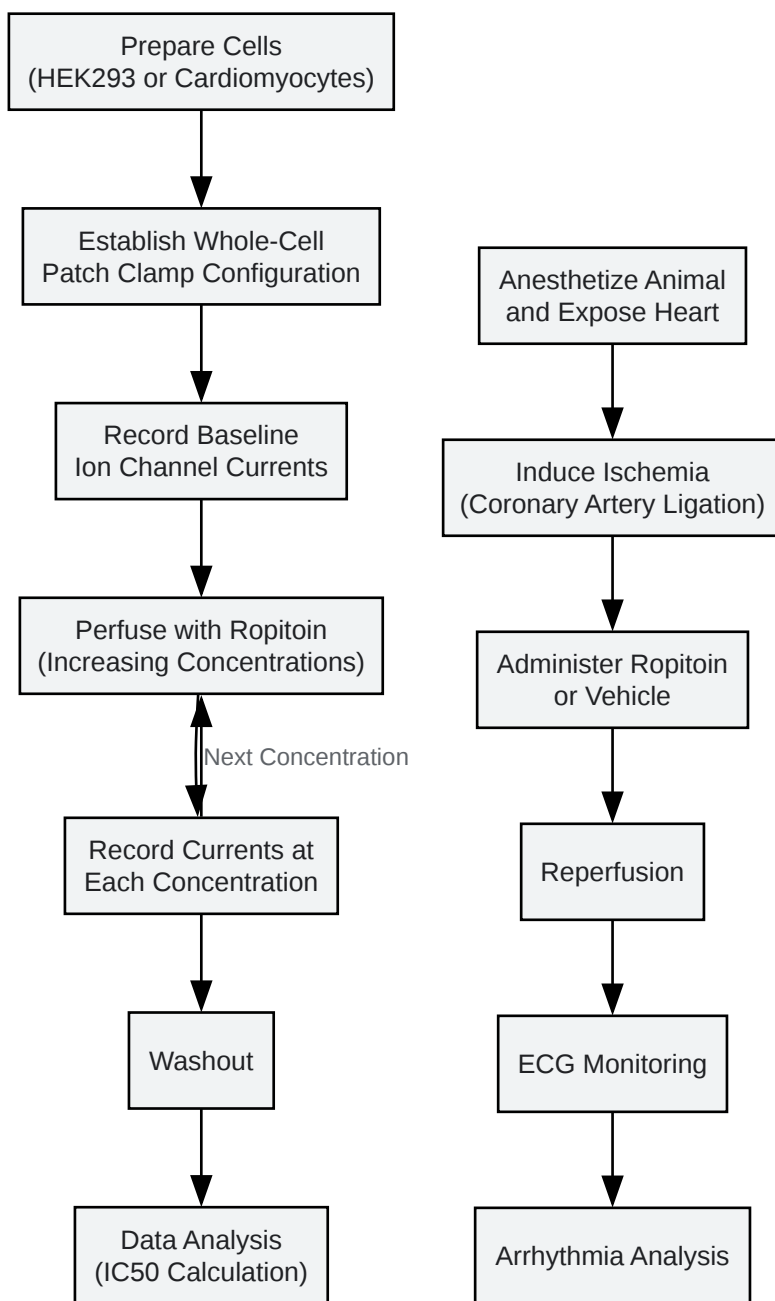
Materials:

- HEK293 cells stably expressing human Nav1.5 or CaV1.2, or freshly isolated ventricular myocytes.

- External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Internal solution (for Nav1.5, in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).
- Internal solution (for CaV1.2, in mM): 120 Cs-aspartate, 20 CsCl, 5 MgATP, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
- **Ropitoin** stock solution (e.g., 10 mM in DMSO).
- Patch clamp rig with amplifier, digitizer, and data acquisition software.

#### Procedure:

- Culture and prepare cells for patch-clamp recording.
- Establish a whole-cell patch clamp configuration.
- Record baseline ion channel currents using appropriate voltage protocols.
  - For Nav1.5: From a holding potential of -120 mV, apply a depolarizing step to -20 mV for 50 ms.
  - For CaV1.2: From a holding potential of -80 mV, apply a depolarizing step to +10 mV for 200 ms.
- Perfuse the cell with increasing concentrations of **Ropitoin** (e.g., 0.1, 1, 10, 30, 100 μM).
- Record currents at each concentration after steady-state block is achieved.
- Wash out the drug to assess the reversibility of the block.
- Analyze the data to determine the concentration-dependent block and calculate the IC<sub>50</sub> value.



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## References

- 1. Ropitoin | C30H33N3O3 | CID 41738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound Ropitoin - Chemdiv [chemdiv.com]
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